molecular formula C18H25N3O3S B14491730 N-(Cyclopentanecarbonyl)-3-(thiophen-2-yl)-L-alanyl-L-prolinamide CAS No. 65627-74-9

N-(Cyclopentanecarbonyl)-3-(thiophen-2-yl)-L-alanyl-L-prolinamide

Katalognummer: B14491730
CAS-Nummer: 65627-74-9
Molekulargewicht: 363.5 g/mol
InChI-Schlüssel: YFJRIUGYCKLROU-GJZGRUSLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Cyclopentanecarbonyl)-3-(thiophen-2-yl)-L-alanyl-L-prolinamide is a complex organic compound that features a cyclopentanecarbonyl group, a thiophen-2-yl group, and a combination of L-alanyl and L-prolinamide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopentanecarbonyl)-3-(thiophen-2-yl)-L-alanyl-L-prolinamide typically involves multiple steps, including the formation of the cyclopentanecarbonyl group and the incorporation of the thiophen-2-yl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-(Cyclopentanecarbonyl)-3-(thiophen-2-yl)-L-alanyl-L-prolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .

Wissenschaftliche Forschungsanwendungen

N-(Cyclopentanecarbonyl)-3-(thiophen-2-yl)-L-alanyl-L-prolinamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(Cyclopentanecarbonyl)-3-(thiophen-2-yl)-L-alanyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thiophene derivatives and cyclopentanecarbonyl-containing molecules. Examples include:

Uniqueness

N-(Cyclopentanecarbonyl)-3-(thiophen-2-yl)-L-alanyl-L-prolinamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in research and development .

Eigenschaften

CAS-Nummer

65627-74-9

Molekularformel

C18H25N3O3S

Molekulargewicht

363.5 g/mol

IUPAC-Name

(2S)-1-[(2S)-2-(cyclopentanecarbonylamino)-3-thiophen-2-ylpropanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C18H25N3O3S/c19-16(22)15-8-3-9-21(15)18(24)14(11-13-7-4-10-25-13)20-17(23)12-5-1-2-6-12/h4,7,10,12,14-15H,1-3,5-6,8-9,11H2,(H2,19,22)(H,20,23)/t14-,15-/m0/s1

InChI-Schlüssel

YFJRIUGYCKLROU-GJZGRUSLSA-N

Isomerische SMILES

C1CCC(C1)C(=O)N[C@@H](CC2=CC=CS2)C(=O)N3CCC[C@H]3C(=O)N

Kanonische SMILES

C1CCC(C1)C(=O)NC(CC2=CC=CS2)C(=O)N3CCCC3C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.